
3-Hydroxy-3-(quinolin-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-(quinolin-6-yl)propanoic acid is an organic compound that features a quinoline moiety attached to a propanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the reaction of quinoline-6-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis . Another method involves the use of quinoline-6-boronic acid with ethyl 3-bromopropanoate under Suzuki coupling conditions, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 3-Hydroxy-3-(quinolin-6-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-Oxo-3-(quinolin-6-yl)propanoic acid.
Reduction: 3-Hydroxy-3-(quinolin-6-yl)propanol.
Substitution: 6-Nitroquinoline derivatives.
科学研究应用
3-Hydroxy-3-(quinolin-6-yl)propanoic acid has diverse applications in scientific research:
作用机制
The mechanism by which 3-Hydroxy-3-(quinolin-6-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR, leading to the disruption of cell signaling pathways involved in cell proliferation and survival . The compound binds to the active site of EGFR, preventing the phosphorylation of tyrosine residues and subsequent downstream signaling .
相似化合物的比较
- 3-Hydroxy-3-(quinolin-2-yl)propanoic acid
- 3-Hydroxy-3-(quinolin-4-yl)propanoic acid
- 3-Hydroxy-3-(quinolin-8-yl)propanoic acid
Comparison: Compared to its analogs, 3-Hydroxy-3-(quinolin-6-yl)propanoic acid exhibits unique properties due to the position of the quinoline moiety. This positional difference can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity . For example, the 6-position attachment may enhance its ability to interact with specific enzymes or receptors compared to other positional isomers .
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
3-hydroxy-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(7-12(15)16)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,11,14H,7H2,(H,15,16) |
InChI 键 |
TYYYSYMSPKXDPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C(CC(=O)O)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


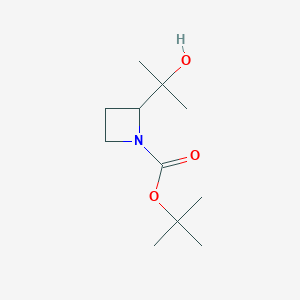
![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
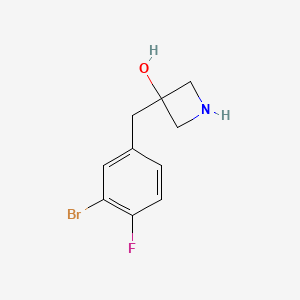
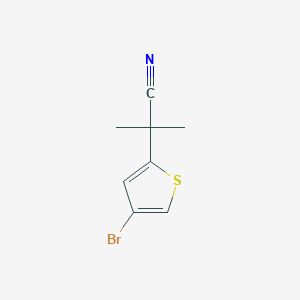

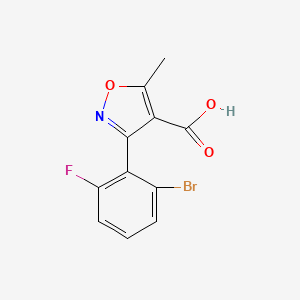



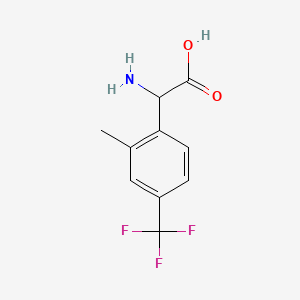
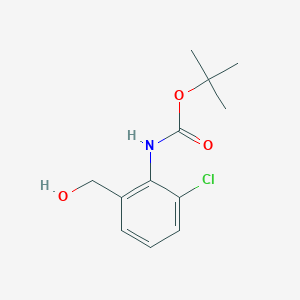
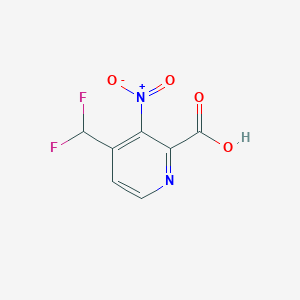
![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)
